molecular formula C15H11Cl2N3 B2737249 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine CAS No. 477861-81-7

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine

Cat. No.: B2737249
CAS No.: 477861-81-7
M. Wt: 304.17
InChI Key: XPPUCNCIBLKJPG-UHFFFAOYSA-N
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Description

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine typically involves the condensation of 4-chloroanthranilic acid amide with triethyl orthoformate, followed by further reactions to introduce the chlorophenylmethyl group . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives .

Scientific Research Applications

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual chlorination on the quinazoline and phenyl rings enhances its potency and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

7-chloro-N-[(3-chlorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-11-3-1-2-10(6-11)8-18-15-13-5-4-12(17)7-14(13)19-9-20-15/h1-7,9H,8H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPUCNCIBLKJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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